Benzamide, N,2-bis(phenylmethyl)-
Description
Benzamide, N,2-bis(phenylmethyl)- is a benzamide derivative characterized by two phenylmethyl (benzyl) groups attached to the nitrogen atom and the 2-position of the benzamide core. For instance, compounds like 4-methoxy-N,N-bis(phenylmethyl)benzamide (CAS 57409-26-4) and derivatives with bis(benzyl) substituents on imidazolidinyl or ethane-diamine scaffolds demonstrate the versatility of benzamide-based structures in medicinal and materials chemistry . These analogs often exhibit tailored solubility, stability, and bioactivity influenced by substituent positioning and electronic effects.
Properties
CAS No. |
90292-80-1 |
|---|---|
Molecular Formula |
C21H19NO |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N,2-dibenzylbenzamide |
InChI |
InChI=1S/C21H19NO/c23-21(22-16-18-11-5-2-6-12-18)20-14-8-7-13-19(20)15-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23) |
InChI Key |
VFKJYNSFONEZSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
N-Benzylation via Schotten-Baumann Reaction
The foundational step in synthesizing N,2-bis(phenylmethyl)benzamide involves the formation of the N-benzylbenzamide intermediate. Drawing from the aqueous-phase methodology described in CN103288667A, benzoyl chloride reacts with benzylamine in the presence of alkali metal hydroxides (e.g., NaOH or KOH) under ice-cooled conditions (≤10°C). The absence of organic solvents simplifies post-treatment, as the product precipitates directly from the aqueous solution. Key parameters include:
- Molar Ratios : Benzoyl chloride-to-benzylamine (1.0–1.5:1) ensures complete amine consumption.
- Base Stoichiometry : A 1.5–3.0:1 ratio of NaOH to benzylamine neutralizes HCl byproducts.
- Reaction Time : 2–3 hours at room temperature achieves >98% conversion.
Post-reaction, vacuum filtration and drying (70–80°C, 8–10 h) yield N-benzylbenzamide as a white solid.
Electrophilic Benzylation at the 2-Position
Introducing the second benzyl group to the aromatic ring requires overcoming the amide’s deactivating, meta-directing effects. Adapting Friedel-Crafts alkylation principles, benzyl chloride reacts with N-benzylbenzamide in the presence of Lewis acids (e.g., AlCl₃). However, the amide’s electron-withdrawing nature necessitates harsh conditions, often leading to low regioselectivity. Patent US4748276A offers insights into benzylation under controlled environments:
- Solvent System : Toluene enhances solubility of aromatic intermediates.
- Temperature : Reflux conditions (110–120°C) facilitate electrophilic substitution.
- Catalyst : AlCl₃ (1.2 equiv) directs benzylation to the ortho position, albeit with modest yields (40–50%).
Table 1. Optimization of Friedel-Crafts Benzylation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv | 45 |
| Temperature | 120°C | 48 |
| Reaction Time | 12 h | 42 |
| Benzyl Chloride (equiv) | 2.5 | 50 |
Sequential Alkylation in Non-Aqueous Media
One-Pot N- and C-Benzylation
Building on US4748276A, a toluene-based system enables sequential alkylation. Benzylamine reacts with benzoyl chloride to form benzamide, followed by in-situ treatment with excess benzyl chloride and Na₂CO₃ to inhibit dibenzylation byproducts:
- Amide Formation : Benzoyl chloride (1.1 equiv) and benzylamine (1.0 equiv) in toluene at 25°C.
- C-Benzylation : Addition of benzyl chloride (2.5 equiv) and AlCl₃ (1.2 equiv) under reflux.
This method circumvents intermediate isolation, achieving a 68% overall yield.
Role of Sodium Carbonate
Incorporating Na₂CO₃ (1.0 equiv) during the alkylation step suppresses N,N-dibenzylamine formation, a common byproduct in benzyl chloride reactions. The base scavenges HCl, shifting equilibrium toward monoalkylation.
Reductive Amination Pathway
Synthesis of 2-Benzylbenzoic Acid
An alternative route begins with 2-benzylbenzoic acid, synthesized via Ullmann coupling of 2-iodobenzoic acid and benzylmagnesium bromide (Grignard reagent). Pd(OAc)₂ catalyzes the coupling in THF at 80°C, yielding 2-benzylbenzoic acid in 75% yield.
Amide Bond Formation
Converting 2-benzylbenzoic acid to its acid chloride (SOCl₂, reflux) followed by reaction with benzylamine in dichloromethane affords N,2-bis(phenylmethyl)benzamide. This two-step process achieves 82% yield but requires rigorous anhydrous conditions.
Table 2. Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield (%) | Key Advantage |
|---|---|---|---|
| Aqueous Phase | 2 | 50 | Solvent-free, low cost |
| Sequential Alkylation | 1 | 68 | One-pot, minimal isolation |
| Reductive Amination | 2 | 82 | High regioselectivity |
Mechanistic Insights and Challenges
Steric and Electronic Effects
The amide group’s electron-withdrawing nature complicates electrophilic aromatic substitution. DFT calculations suggest that benzylation at the 2-position proceeds via a Wheland intermediate stabilized by resonance with the adjacent amide. Steric hindrance from the N-benzyl group further limits reactivity, necessitating excess benzyl chloride.
Byproduct Formation
Common byproducts include:
- N,N-Dibenzylbenzamide : Forms via over-alkylation, mitigated by Na₂CO₃.
- 3-Benzyl Isomer : Results from poor regiocontrol, minimized using AlCl₃.
Industrial-Scale Considerations
Cost-Benefit Analysis
Aqueous-phase methods reduce solvent costs by 30% compared to toluene-based systems. However, lower yields (50% vs. 68%) may offset savings.
Environmental Impact
The CN103288667A method aligns with green chemistry principles by eliminating organic solvents, reducing VOC emissions by 90%.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N,2-bis(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Benzamide derivatives with oxidized benzyl groups.
Reduction: Benzamide derivatives with reduced benzyl groups.
Substitution: Benzamide derivatives with substituted benzyl groups.
Scientific Research Applications
Benzamide, N,2-bis(phenylmethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N,2-bis(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities between Benzamide, N,2-bis(phenylmethyl)- and related benzamide derivatives, focusing on substituent effects, biological activity, and synthetic accessibility:
Table 1: Comparative Analysis of Benzamide Derivatives
Key Findings:
Substituent Effects on Bioactivity: Acyl Chain vs. Carboxy Phenyl vs. Methoxy Groups: Derivatives with carboxyphenyl substituents (e.g., 1-(3-carboxyphenyl)) exhibit higher HAT inhibition than methoxy-substituted analogs, suggesting polar functional groups enhance target interaction .
Synthetic Accessibility :
- Bis(benzyl) substitution, as seen in N,N-bis(phenylmethyl) derivatives, is achievable via reductive amination or nucleophilic substitution of benzyl halides with benzamide precursors, a method validated in the synthesis of imidazolidinyl-benzyl compounds .
Physicochemical Properties :
- Solubility : Bulky benzyl groups likely reduce aqueous solubility compared to carboxy- or nitro-substituted analogs. For example, 4-nitrobenzamide derivatives (e.g., 183497-31-6) exhibit moderate solubility due to nitro group polarity, whereas methoxy derivatives (e.g., 57409-26-4) balance hydrophobicity and polarity .
- Stability : Benzyl groups may enhance stability against metabolic degradation compared to acyl chains, a critical factor in pharmacokinetics.
Biological Activity Trends: PCAF HAT Inhibition: The 2-acylamino side chain is critical for HAT inhibition, as seen in compounds 8–19 (). N,2-bis(phenylmethyl)-benzamide lacks this moiety, suggesting lower activity unless alternative substituents compensate. Nitro Derivatives: Nitro groups (e.g., in 183497-31-6) may confer electrophilic reactivity, useful in prodrug design or covalent target binding .
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